1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound It features a complex structure with multiple functional groups, including methoxy groups, a pyrrolidinone ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the 3,5-dimethoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, and reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 3,5-dimethoxybenzoic acid, while reduction of the pyrrolidinone ring could yield a hydroxylated derivative.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Organic Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Materials Science: Exploration of its properties for use in advanced materials or polymers.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-(methyl)urea: Lacks the pyrrolidinone ring and p-tolyl group.
1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-phenyl)pyrrolidin-3-yl)methyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-6-17(7-5-14)24-13-15(8-20(24)25)12-22-21(26)23-16-9-18(27-2)11-19(10-16)28-3/h4-7,9-11,15H,8,12-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHKZGZEAJGRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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